N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure, incorporating multiple functional groups, including cyclopentyl and cyclopropyl moieties, along with a pyrazole ring and an oxopyrrolidine carboxamide.
Source: The compound is cataloged under the Chemical Abstracts Service number 1787880-27-6 and is available from various chemical suppliers for research purposes .
Classification: This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
The molecular formula for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is with a molecular weight of approximately 436.5 g/mol .
InChI=1S/C25H32N4O3/c1-3-27-21(19(26)25(29)24(18-8-4-5-9-18)15-17(23)20(22)16(12-13-16)24)14(10)11/h4-5,8,10,12,14,16,19H,3,6-7,9,11,13,15H2,1-2H3This representation indicates the connectivity of atoms within the molecule and highlights its complex structure.
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
The choice of reagents and conditions significantly affects reaction outcomes:
These conditions must be optimized to achieve high yields and purity.
The mechanism of action for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to desired therapeutic effects.
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties through its action on certain biological pathways . Detailed studies are necessary to elucidate its binding affinity and selectivity towards these targets.
The physical and chemical properties of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Weight | 436.5 g/mol |
| Molecular Formula | |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The lack of specific data such as boiling or melting points suggests that further characterization may be needed for practical applications.
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several potential applications in scientific research:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9